molecular formula C14H21NO4 B3430411 Boc-L-Tyrosinol CAS No. 83345-46-4

Boc-L-Tyrosinol

Cat. No.: B3430411
CAS No.: 83345-46-4
M. Wt: 267.32 g/mol
InChI Key: KMVXZPOLHFZPKW-NSHDSACASA-N
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Mechanism of Action

Target of Action

Boc-L-Tyrosinol, also known as Boc-Tyrosinol, is a compound used in peptide synthesis

Biochemical Pathways

This compound may be involved in various biochemical pathways due to its role in peptide synthesis. It’s worth noting that tyrosine, a similar compound, is known to be involved in several pathways, including the production of tocopherols, plastoquinone, and ubiquinone . Whether this compound participates in similar pathways is a topic for further investigation.

Chemical Reactions Analysis

Boc-L-Tyrosinol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Boc-L-Tyrosinol is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. In chemistry, it serves as a building block for the synthesis of peptides and other complex molecules . In biology, it is used to study enzyme-substrate interactions and protein modifications. In medicine, this compound is employed in the development of pharmaceuticals, including peptide-based drugs . Additionally, it has applications in the cosmetics industry due to its role in the synthesis of bioactive compounds .

Comparison with Similar Compounds

Boc-L-Tyrosinol can be compared with other similar compounds such as Boc-L-Tyrosine and Boc-L-Tyr-Ol. While all these compounds have the Boc protecting group, their structures and applications differ. Boc-L-Tyrosine is primarily used in peptide synthesis, whereas Boc-L-Tyr-Ol is used in the synthesis of neurotransmitters and hormones . This compound’s unique combination of stability and reactivity makes it particularly valuable in various research and industrial applications .

Similar Compounds

  • Boc-L-Tyrosine
  • Boc-L-Tyr-Ol
  • Boc-L-Phenylalaninol
  • Boc-L-Serinol

These compounds share similar structural features but differ in their specific functional groups and applications .

Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-11(9-16)8-10-4-6-12(17)7-5-10/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMVXZPOLHFZPKW-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90579831
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83345-46-4, 282100-80-5
Record name 1,1-Dimethylethyl N-[(1S)-2-hydroxy-1-[(4-hydroxyphenyl)methyl]ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83345-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90579831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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